3,4-Diethyl-1,5-dihydro-2H-pyrrol-2-one
Overview
Description
3,4-Diethyl-1,5-dihydro-2H-pyrrol-2-one, commonly known as DEP, is a cyclic organic compound that has been widely used in scientific research. DEP is a versatile compound with a broad range of applications in various fields, including chemistry, biology, and medicine.
Scientific Research Applications
Synthesis of Pyrrolones
3,4-Diethyl-1,5-dihydro-2H-pyrrol-2-one is utilized in the synthesis of various pyrrolone derivatives. For example, Hla Ngwe et al. (1994) demonstrated the regioselective preparation of diethyl 3,4-disubstituted 1,5-dihydro-5-oxo-2H-pyrrol-2-ylphosphonates, crucial for the synthesis of the C/D-rings component of phycocyanobilin (Hla Ngwe, H. Kinoshita, & K. Inomata, 1994). Similarly, Satish S. More et al. (2011) developed a novel methodology for synthesizing diethyl 5-alkyl/aryl/heteroaryl substituted 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates, which are key intermediates in the synthesis of various pyrroles and pyrrolidines (Satish S. More, T. K. Mohan, Y. S. Kumar, U. K. S. Kumar, & N. Patel, 2011).
Alkylation Studies
K. Nikitin and N. P. Andryukhova (2000) explored the alkylation of 5-chloro-1,5-dihydro-2H-pyrrol-2-ones with organomagnesium or organozinc compounds, leading to the production of 5-alkyl-1,5-dihydro-2H-pyrrol-2-ones in high yields. This research opens avenues for creating diverse substituted pyrrolones (K. Nikitin & N. P. Andryukhova, 2000).
Photoreactivity and Photo-Oxidation Studies
Investigations into the photoreactivity of pyrroles have also been conducted. G. B. Quistad and D. Lightner (1971) studied the photo-oxidation of 3,4-diethylpyrrole, leading to the formation of diethylmaleimide and other derivatives. This research provides insights into the photochemical behavior of pyrroles and their derivatives (G. B. Quistad & D. Lightner, 1971).
Applications in Drug Synthesis
The compound is also an important building block in drug synthesis. S. Chavan et al. (2020) described a scalable synthesis of 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one, a crucial component of the antidiabetic drug glimepiride. This work highlights the compound's significancein pharmaceutical applications, providing a practical and scalable approach for industrial-scale synthesis (S. Chavan, Ambaji A. Pawar, Niteen B. Patil, Appasaheb L. Kadam, & S. Shinde, 2020).
Development of Novel Compounds and Methodologies
Innovative approaches for synthesizing new pyrrolone derivatives have been explored. For instance, Mitsuru Kitamura et al. (2005) reported the synthesis of 3,4-dihydro-2H-pyrroles from γ, δ-unsaturated oximes through photochemical radical cyclization. This method signifies progress in developing efficient synthesis strategies for pyrrolone compounds (Mitsuru Kitamura, Y. Mori, & K. Narasaka, 2005).
Exploration of Pyrrolones in Organic Chemistry
The research on pyrrolones also extends to various aspects of organic chemistry. For example, the synthesis and chemistry of azolenines, involving diethyl 3,5-diaryl-3,4-dihydro-2H-pyrrole-2,2-dicarboxylates, have been extensively studied by M. P. Sammes et al. (1985). These studies contribute to a broader understanding of the chemical properties and reactivity of pyrrolones in organic synthesis (M. P. Sammes, M. W. L. Chung, & A. Katritzky, 1985).
properties
IUPAC Name |
3,4-diethyl-1,2-dihydropyrrol-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-3-6-5-9-8(10)7(6)4-2/h3-5H2,1-2H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMKRVNZKHELSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)NC1)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70551559 | |
Record name | 3,4-Diethyl-1,5-dihydro-2H-pyrrol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70551559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
60651-43-6 | |
Record name | 3,4-Diethyl-1,5-dihydro-2H-pyrrol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70551559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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